molecular formula C12H20N2O3 B1428012 Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate CAS No. 1423034-10-9

Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate

Cat. No.: B1428012
CAS No.: 1423034-10-9
M. Wt: 240.3 g/mol
InChI Key: MJSROUDIVHYVEO-UHFFFAOYSA-N
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Description

Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate is a synthetic organic compound with the molecular formula C({12})H({20})N({2})O({3}) This compound features a butanoate ester functional group, an oxazole ring, and a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a nitrile and an aldehyde under acidic or basic conditions.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable electrophile.

    Esterification: The final step involves the esterification of the butanoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring and dimethylamino group are likely involved in binding interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl]amino}butanoate: Lacks the additional methyl group on the amino substituent.

    Ethyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate is unique due to the presence of both the oxazole ring and the dimethylamino group, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable tool in research and development.

Properties

IUPAC Name

methyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl-methylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-9-11(10(2)17-13-9)8-14(3)7-5-6-12(15)16-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSROUDIVHYVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate
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